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Compound of Interest

Compound Name:
2,6-Difluoro-4-

methylphenylacetonitrile

CAS No.: 1806415-79-1

Cat. No.: B1410665 Get Quote

2,6-Difluoro-4-methylbenzyl cyanide, also known as (2,6-difluoro-4-methylphenyl)acetonitrile, is

a highly functionalized aromatic compound of significant interest in synthetic and medicinal

chemistry. Its structure incorporates several key features that render it a valuable intermediate

for the synthesis of complex molecular targets. The presence of two ortho-fluorine atoms to the

benzylic carbon creates a unique electronic and steric environment, influencing the reactivity of

the adjacent methylene group and the aromatic ring. Fluorine atoms are often incorporated into

pharmaceutical candidates to enhance metabolic stability, improve binding affinity to target

proteins, and modulate physicochemical properties such as lipophilicity and pKa.[1] The methyl

group at the para-position provides an additional site for potential functionalization or can be

used to fine-tune the electronic properties of the ring.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals. It provides a detailed overview of the core chemical properties,

robust synthetic protocols, characteristic reactivity, and key applications of this versatile

building block. The insights herein are grounded in established chemical principles and aim to

facilitate its effective utilization in research and development.

Physicochemical and Spectroscopic Profile
The precise identification and characterization of 2,6-Difluoro-4-methylbenzyl cyanide are

paramount for its successful application. The following tables summarize its key physical
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properties and the expected data from standard spectroscopic techniques.

Core Physicochemical Data
Property Value

Chemical Formula C₉H₇F₂N

Molecular Weight 167.16 g/mol

Appearance
Expected to be a colorless to pale yellow liquid

or low-melting solid

Boiling Point
Predicted: ~230-250 °C (extrapolated from

similar structures)[2][3]

Density Predicted: ~1.19 g/cm³[2]

Solubility
Insoluble in water; soluble in common organic

solvents (e.g., DCM, Ether, Toluene)

Spectroscopic Signature for Structural Verification
Spectroscopic analysis provides an unambiguous fingerprint for the compound. The

combination of NMR, IR, and Mass Spectrometry is essential for confirming its identity and

assessing its purity.[4]
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Technique Expected Signature

¹H NMR

Ar-H: ~7.0-7.2 ppm (doublet or triplet, 2H). The

coupling to ortho-fluorine atoms will cause

splitting. -CH₂-CN: ~3.8 ppm (singlet or narrow

triplet, 2H). May show small coupling to the

ortho-fluorine atoms ('through-space' or long-

range coupling). Ar-CH₃: ~2.3 ppm (singlet, 3H).

¹³C NMR

-CN: ~115-120 ppm. Aromatic C-F: ~160-165

ppm (doublet, large ¹JCF coupling constant).

Aromatic C-H, C-CH₃, C-CH₂CN: ~110-140 ppm

(various signals, showing C-F couplings). -CH₂-

CN: ~20-25 ppm. Ar-CH₃: ~20 ppm.

¹⁹F NMR

A single resonance is expected in the typical

aromatic C-F region, confirming the symmetrical

2,6-difluoro substitution.

IR Spectroscopy

-C≡N stretch: Strong, sharp absorption at ~2250

cm⁻¹. C-F stretch: Strong absorptions in the

fingerprint region, ~1100-1300 cm⁻¹. C-H

stretch (Aromatic & Aliphatic): ~2850-3100

cm⁻¹.

Mass Spectrometry (EI)

Molecular Ion (M⁺): m/z = 167. Key Fragments:

m/z = 141 (loss of -CN), m/z = 127 (benzylic

fragment [C₈H₆F₂]⁺).

Synthesis and Mechanistic Considerations
The most direct and widely adopted method for preparing benzyl cyanides is through the

nucleophilic substitution of a corresponding benzyl halide with a cyanide salt, a variant of the

Kolbe nitrile synthesis.[5] This approach is efficient for primary and benzylic halides.[6]

Logical Synthesis Workflow
The synthesis of 2,6-Difluoro-4-methylbenzyl cyanide logically proceeds in two main stages:

first, the preparation of the key intermediate, 2,6-Difluoro-4-methylbenzyl bromide, and second,
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its conversion to the target nitrile.

Stage 1: Precursor Synthesis

Stage 2: Cyanation Reaction

2,6-Difluoro-4-methylaniline

Diazotization & Sandmeyer
(CuBr/HBr)

2-Bromo-1,3-difluoro-5-methylbenzene

Benzylic Bromination
(NBS, Initiator)

2,6-Difluoro-4-methylbenzyl bromide

Nucleophilic Substitution
(NaCN, Solvent)

 Proceed to Cyanation 

Aqueous Workup &
Extraction

2,6-Difluoro-4-methylbenzyl cyanide

Column Chromatography
or Distillation

Purified Product
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Caption: A typical two-stage workflow for synthesizing the target cyanide.

Detailed Synthesis Protocol: Cyanide Substitution
This protocol details the conversion of 2,6-Difluoro-4-methylbenzyl bromide to the target

cyanide. The precursor bromide can be synthesized from the corresponding toluene derivative

via free-radical bromination using N-Bromosuccinimide (NBS).

Materials:

2,6-Difluoro-4-methylbenzyl bromide (1.0 eq)

Sodium cyanide (NaCN) (1.2 eq)

Dimethylformamide (DMF) or Acetone as solvent

Deionized water

Diethyl ether or Ethyl acetate for extraction

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 2,6-Difluoro-4-methylbenzyl bromide in DMF.

Causality: DMF is a polar aprotic solvent that effectively dissolves both the organic

substrate and the inorganic cyanide salt, facilitating the Sₙ2 reaction.

Addition of Cyanide: Carefully add sodium cyanide to the solution. Caution: Cyanide salts

are highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing

appropriate personal protective equipment (PPE).[7]

Reaction Conditions: Heat the mixture to 50-70 °C and stir vigorously. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.tcichemicals.com/BE/en/sds/D3442_EU_6N.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1410665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality: Heating increases the reaction rate. The benzylic position is activated for Sₙ2

displacement, and this reaction is typically complete within a few hours.[6][8]

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature.

Slowly pour the reaction mixture into a beaker containing a significant volume of cold water

to precipitate the organic product and dissolve inorganic salts.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with

diethyl ether.

Causality: The organic product is much more soluble in the ether layer, allowing for its

separation from the aqueous phase containing unreacted cyanide and salts.

Washing: Combine the organic extracts and wash sequentially with deionized water and then

with brine.

Causality: The water wash removes residual DMF, while the brine wash helps to break any

emulsions and begins the drying process.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: Purify the crude oil by flash column chromatography on silica gel or by vacuum

distillation to obtain the pure 2,6-Difluoro-4-methylbenzyl cyanide.

Reactivity and Synthetic Utility
The molecule's reactivity is dominated by two key sites: the nitrile group and the active

methylene (-CH₂-) protons.
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Nitrile Group Reactions

Benzylic Carbon Reactions

2,6-Difluoro-4-methylbenzyl cyanide Nitrile Group Benzylic Carbon Hydrolysis
(H⁺/H₂O or OH⁻/H₂O)

Reduction
(LiAlH₄ or H₂/Catalyst)

Pinner Reaction
(HCl, ROH)

Deprotonation
(Strong Base, e.g., NaH, LDA)

Phenylacetic Acid Derivative

Phenethylamine Derivative

Imidate/Ester Derivative

Benzylic Carbanion
(Stabilized by -CN and Ring)

Alkylation
(R-X) α-Substituted Nitrile

Click to download full resolution via product page

Caption: Key reaction pathways for 2,6-Difluoro-4-methylbenzyl cyanide.

Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:

Hydrolyzed under acidic or basic conditions to yield the corresponding 2,6-difluoro-4-

methylphenylacetic acid, a valuable precursor for anti-inflammatory drugs and other

pharmaceuticals.[5]

Reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic

hydrogenation to form 2-(2,6-difluoro-4-methylphenyl)ethanamine, a key structural motif in

psychoactive compounds and other bioactive molecules.[5]

Used in Pinner reactions to generate imidates, which can be further converted to esters or

orthoesters.[5]

Reactions at the Benzylic Position: The protons on the methylene carbon are acidic due to

resonance stabilization of the resulting carbanion by both the aromatic ring and the electron-

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1410665?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Benzyl_cyanide
https://en.wikipedia.org/wiki/Benzyl_cyanide
https://en.wikipedia.org/wiki/Benzyl_cyanide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1410665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


withdrawing nitrile group.

This allows for deprotonation with a strong base (e.g., sodium hydride, LDA) to form a

nucleophilic carbanion.

This carbanion can then undergo alkylation with various electrophiles (e.g., alkyl halides),

enabling the construction of new carbon-carbon bonds at the α-position. This is a powerful

method for building molecular complexity.[9][10] The ortho-difluoro substitution may

sterically hinder this reaction compared to non-fluorinated analogs, requiring careful

optimization of reaction conditions.

Applications in Research and Development
The unique substitution pattern of 2,6-Difluoro-4-methylbenzyl cyanide makes it a strategic

starting material in several high-value areas.

Pharmaceuticals: Benzyl cyanides are established precursors to a wide range of

pharmaceuticals, including analgesics, anti-arrhythmics, and antidepressants.[5] The 2,6-

difluorophenyl motif is specifically sought after to block metabolic oxidation at the ortho

positions, thereby increasing the half-life and bioavailability of a drug candidate.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the

efficacy and environmental persistence of herbicides, fungicides, and insecticides.

Materials Science: Nitrile-containing compounds can be used as solvents in electrochemical

applications or as building blocks for specialty polymers and liquid crystals. For example,

related fluorinated benzyl cyanides have been investigated as solvents to improve kinetics in

lithium-ion batteries.[11]

Safety and Handling
As a member of the benzyl cyanide family, this compound must be handled with appropriate

caution.

Toxicity: Organic cyanides are toxic. They can be harmful if swallowed, inhaled, or absorbed

through the skin.[12][13] Metabolism can release cyanide ions, which are potent cellular

poisons.[14]
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Handling: Always handle this chemical in a well-ventilated chemical fume hood. Wear

appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

strong acids, bases, and oxidizing agents.[15]

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do

not empty into drains.[14]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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